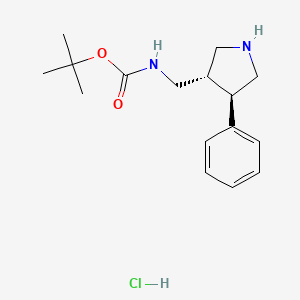

tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride

Description

tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride is a pyrrolidine derivative featuring a trans-4-phenyl substituent, a methylcarbamate group at the 3-position, and a tert-butyl carbamate protecting group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Pyrrolidine scaffolds are widely used in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

tert-butyl N-[[(3S,4R)-4-phenylpyrrolidin-3-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12;/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19);1H/t13-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOSIOWMNGYKFF-IODNYQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with tert-Butyl Chloroformate

Reaction Mechanism :

The carbamate group is introduced via nucleophilic substitution between a pyrrolidine derivative and tert-butyl chloroformate. The hydroxyl or amine group on the pyrrolidine acts as the nucleophile.

Procedure :

-

Substrate Preparation : 4-Phenylpyrrolidin-3-ylmethanol (or its amine derivative) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Triethylamine (TEA) or sodium hydride (NaH) is added to deprotonate the nucleophile.

-

Reagent Introduction : tert-Butyl chloroformate is added dropwise at 0–5°C.

-

Stirring : The reaction proceeds for 12–24 hours at room temperature.

-

Workup : The mixture is washed with brine, dried over MgSO₄, and concentrated.

-

Hydrochloride Formation : The free base is treated with HCl in diethyl ether or methanol to yield the hydrochloride salt.

Key Data :

Industrial Adaptation :

Continuous flow systems enhance scalability, achieving 85% yield with in-line crystallization.

Reductive Amination Followed by Carbamate Protection

Reaction Mechanism :

A trans-4-phenylpyrrolidin-3-ylmethylamine intermediate is synthesized via reductive amination, followed by carbamate protection.

Procedure :

-

Ketone Synthesis : 4-Phenylpyrrolidin-3-one is reacted with methylamine under acidic conditions.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with Pd/C reduces the imine to the amine.

-

Protection : The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water.

-

Acidification : HCl gas is bubbled into the solution to form the hydrochloride salt.

Key Data :

Stereochemical Control :

Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) achieves >99% enantiomeric excess (ee).

Purification and Characterization

Crystallization

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals with >99% purity.

Chromatography

Flash column chromatography (SiO₂, ethyl acetate/hexane gradient) resolves intermediates, with Rf = 0.3–0.4.

Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc), 2.70–3.10 (m, 4H, pyrrolidine), 4.05 (d, 2H, CH₂), 7.20–7.40 (m, 5H, Ph)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Short reaction time, scalable | Requires anhydrous conditions | 65–78% |

| Reductive Amination | High stereoselectivity | Multi-step, costly reagents | 70–82% |

| Suzuki Coupling | Modular phenyl substitution | Low yield, sensitive to oxygen | 60–68% |

Industrial-Scale Production

Batch Process :

-

Reactor : 500 L glass-lined, equipped with overhead stirring and temperature control.

-

Cycle Time : 48 hours (including workup).

-

Purity : ≥99.5% (HPLC).

Continuous Flow :

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate or phenyl positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development and Optimization

tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride is primarily studied for its role in drug development, particularly as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.

Case Study: RNA-Splicing Modulators

Recent research has identified this compound as a potential modulator of RNA splicing. In a study published by UCL Discovery, the compound was evaluated alongside other derivatives for their efficacy in enhancing splicing activity related to neurodegenerative diseases. The study highlighted that modifications to the pyrrolidine ring could significantly impact the compound's potency and efficacy in cellular models .

Pharmacological Applications

2. Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as depression and anxiety.

Case Study: Neurotransmitter Modulation

In experimental settings, this compound demonstrated significant modulation of serotonin and dopamine receptors. This modulation is crucial for developing antidepressant therapies, where enhancing serotonergic transmission can alleviate symptoms of depression .

Mechanism of Action

The mechanism of action of tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

Fluorinated Analogs

- tert-Butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate (CAS: 186201-09-2): This analog replaces the phenyl group with a fluorine atom at the trans-4-position. However, the absence of the phenyl group reduces opportunities for π-π stacking interactions .

- trans-3,4-Difluoropyrrolidine Hydrochloride (CAS: 869481-92-5): The difluoro substitution increases steric and electronic effects, which may enhance rigidity and resistance to oxidative metabolism compared to the mono-fluorinated or phenyl-containing analogs .

Hydroxylated and Methylated Derivatives

- This contrasts with the hydrophobic phenyl group in the target compound, which favors membrane penetration .

- tert-Butyl (4-methylpyrrolidin-3-yl)carbamate Hydrochloride :

A methyl group at the 4-position offers steric bulk without aromaticity. This modification may simplify synthesis but reduces opportunities for aromatic interactions critical in receptor binding .

Alternative Ring Systems

Azetidine Derivatives

- tert-Butyl N-(azetidin-3-yl)carbamate Hydrochloride (CAS: 217806-26-3):

Azetidines, four-membered rings, exhibit greater ring strain than pyrrolidines, which can enhance reactivity or conformational restriction. This may improve binding specificity but increase synthetic complexity .

Bicyclic and Spirocyclic Compounds

- tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4):

Bicyclic structures introduce rigidity, reducing entropy penalties upon target binding. This can improve pharmacokinetic properties like metabolic stability but may limit adaptability to diverse binding pockets . - tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Hydrochloride (CAS: 236406-55-6): Spirocyclic systems provide three-dimensional diversity, enhancing selectivity for complex targets like GPCRs or kinases. However, their synthesis often requires specialized methodologies, impacting scalability .

Physicochemical and Pharmacokinetic Properties

| Compound Name | CAS Number | Key Substituents | Ring Type | Salt Form | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | N/A | Trans-4-phenyl, methylcarbamate | Pyrrolidine | Hydrochloride | High lipophilicity, aromatic interactions |

| tert-Butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate | 186201-09-2 | Trans-4-fluoro | Pyrrolidine | None | Enhanced metabolic stability |

| tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate HCl | 1820575-70-9 | 4-hydroxy | Pyrrolidine | Hydrochloride | Improved solubility, polar interactions |

| tert-Butyl N-(azetidin-3-yl)carbamate HCl | 217806-26-3 | None | Azetidine | Hydrochloride | High ring strain, conformational restriction |

| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl | 236406-55-6 | None | Spirocyclic | Hydrochloride | 3D diversity, target selectivity |

Biological Activity

Tert-butyl (trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride is a synthetic compound with potential pharmacological applications. Its structure includes a tert-butyl group, a carbamate moiety, and a trans-4-phenylpyrrolidine segment, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula: C16H25ClN2O2

- Molecular Weight: 312.83 g/mol

- CAS Number: 154206-10-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative processes.

- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects : The compound has been shown to provide neuroprotection against oxidative stress and neuroinflammation. In vitro studies indicate that it can protect astrocytes from amyloid-beta-induced toxicity, potentially through the modulation of inflammatory cytokines like TNF-α and oxidative stress markers .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cognitive Enhancement : Due to its AChE inhibitory activity, the compound may improve cognitive functions and memory in models of cognitive impairment.

- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- In Vitro Studies : Research indicates that compounds structurally similar to this compound exhibit significant inhibition of AChE and β-secretase activities, with IC50 values indicating moderate potency .

- Neuroprotective Studies : In studies involving astrocytes exposed to amyloid-beta peptides, related compounds showed increased cell viability when co-treated with these peptides, suggesting a protective effect against neurotoxicity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | CAS Number | AChE Inhibition IC50 | Neuroprotective Effect | Notes |

|---|---|---|---|---|

| Tert-butyl (trans-4-phenyipyrrolidin-3-yl)carbamate | 154206-10-7 | Moderate | Yes | Potential cognitive enhancer |

| Tert-butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate | 2367002-73-9 | Low | No | Different substituent effects |

| Tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate | 1260602-53-6 | High | Yes | Enhanced receptor selectivity |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of tert-butyl (trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically evaluate critical reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can reduce the number of trials while identifying synergistic effects between variables . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways, as demonstrated by ICReDD’s hybrid computational-experimental workflow . Validate predictions with small-scale experiments and iterate using response surface methodology for optimization.

Q. How should researchers safely handle and store this compound to minimize degradation?

- Methodological Answer :

- Handling : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, as recommended for structurally similar carbamates .

- Storage : Store in airtight containers at room temperature (20–25°C), protected from light and moisture. Avoid proximity to strong acids/bases or oxidizing agents, which may hydrolyze the tert-butoxycarbonyl (Boc) protecting group . Monitor stability via periodic HPLC analysis.

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. Pair with LC-MS to confirm molecular weight ([M+H]+ ion).

- Spectroscopy : Employ ¹H/¹³C NMR to verify stereochemistry (trans-configuration) and absence of impurities. For crystalline samples, X-ray diffraction resolves absolute configuration.

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting point and polymorphic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during structural validation?

- Methodological Answer :

- Comparative Analysis : Cross-validate results using orthogonal techniques (e.g., 2D NMR for ambiguous NOE correlations) .

- Statistical Validation : Apply multivariate analysis (e.g., principal component analysis) to distinguish batch-to-batch variability from structural anomalies .

- Computational Aiding : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Q. What methodologies are suitable for investigating the compound’s reactivity under varying pH or temperature conditions?

- Methodological Answer :

- Stress Testing : Conduct accelerated stability studies at elevated temperatures (40–60°C) and pH extremes (pH 1–12) to identify degradation products. Monitor via LC-MS and quantify kinetics using Arrhenius modeling .

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) to trace hydrolysis pathways of the Boc group. Pair with in-situ IR spectroscopy to detect intermediate carbamic acid formation .

Q. How can computational tools enhance understanding of its reaction mechanisms in catalytic systems?

- Methodological Answer :

- Reaction Path Modeling : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to map transition states in asymmetric catalysis (e.g., hydrogenation of the pyrrolidine ring) .

- Machine Learning : Train models on existing reaction databases to predict optimal catalysts or solvents for stereoselective synthesis .

Q. What strategies address discrepancies in bioactivity data across in vitro vs. in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure solubility, permeability (e.g., PAMPA assay), and metabolic stability in microsomal assays to identify bioavailability bottlenecks .

- Metabolite Tracking : Use radiolabeled analogs (e.g., ¹⁴C) to correlate in vivo metabolite profiles with observed activity .

Data-Driven Research Considerations

Q. How to design ecotoxicological studies for this compound despite limited existing data?

- Methodological Answer :

- Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna LC₅₀) and progress to chronic studies (e.g., algal growth inhibition) under OECD guidelines.

- QSAR Modeling : Predict ecotoxicity endpoints using quantitative structure-activity relationship (QSAR) models if experimental data is scarce .

Q. What advanced reactor designs improve scalability of its synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.